xyloketal J
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H38O6 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(4R,7R,8R,15R,18R,19R)-4,7,15,18-tetramethyl-12-[(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,5,14,16-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1,10,12-trien-11-ol |
InChI |
InChI=1S/C32H38O6/c1-16(2)27-11-20-9-19(7-8-26(20)36-27)10-21-28(33)22-12-24-17(3)14-34-31(24,5)38-30(22)23-13-25-18(4)15-35-32(25,6)37-29(21)23/h7-9,17-18,24-25,27,33H,1,10-15H2,2-6H3/t17-,18-,24+,25+,27?,31+,32+/m0/s1 |
InChI Key |
CFRIENBZULZHAO-SZRJWENPSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=C(C(=C4C(=C3O2)C[C@@H]5[C@H](CO[C@@]5(O4)C)C)CC6=CC7=C(C=C6)OC(C7)C(=C)C)O)C |
Canonical SMILES |
CC1COC2(C1CC3=C(C(=C4C(=C3O2)CC5C(COC5(O4)C)C)CC6=CC7=C(C=C6)OC(C7)C(=C)C)O)C |
Synonyms |
xyloketal J |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Xyloketal J
The quest for novel bioactive compounds has led researchers to explore diverse ecological niches, with marine and mangrove ecosystems proving to be particularly fruitful. Fungi residing in these environments, especially those in symbiotic or endophytic relationships with plants, are a rich source of unique chemical structures.
Fungal Bioprospecting for Xyloketal-Producing Organisms
The primary source of xyloketal J is the mangrove fungus Xylaria sp. researchgate.net. Specifically, strain number 2508, isolated from the South China Sea, has been identified as a prolific producer of a series of xyloketal compounds researchgate.netnih.gov. Mangrove fungi, such as Xylaria sp., are of significant interest to scientists due to the unique and often challenging environmental conditions they inhabit, which is believed to drive the evolution of novel metabolic pathways and the production of distinct secondary metabolites.
The initial step in obtaining this compound involves the collection and cultivation of the host fungus, Xylaria sp., from its natural mangrove habitat. This endophytic fungus is typically isolated from plant tissues, such as seeds or inner bark, and then grown in a controlled laboratory setting to encourage the production of its secondary metabolites.
Identification of this compound Variants from Natural Extracts
Natural extracts derived from the fermentation of Xylaria sp. contain a complex mixture of related compounds. Through meticulous chemical analysis, scientists have been successful in identifying a range of xyloketal variants, designated as xyloketals A through J. researchgate.netmdpi.com These variants often share a common structural core but differ in their functional groups and stereochemistry. The identification of these individual compounds is a critical step that precedes their targeted isolation and purification.
Advanced Extraction Techniques for Xyloketal Compounds
To efficiently obtain this compound from the fungal culture, a combination of optimized fermentation and extraction methods is employed. These techniques are designed to maximize the yield of the desired compound while minimizing the presence of impurities.
Fermentation Conditions for Xyloketal Production
The production of xyloketals by Xylaria sp. 2508 is highly dependent on the composition of the culture medium. Research has shown that the careful optimization of carbon and nitrogen sources can significantly enhance the yield of these compounds. A two-step optimization approach, involving initial screening of various sources followed by response surface methodology, has been effectively used to determine the ideal fermentation conditions.
For instance, studies focused on optimizing the production of xyloketal A, a closely related compound, revealed that a medium composed of 2.86% (w/v) glucose, 0.78% (w/v) peptone, and 0.35% (w/v) yeast extract resulted in a significant increase in production. It was also noted that higher concentrations of yeast extract could inhibit the growth of the fungus. These optimized conditions provide a strong foundation for enhancing the production of this compound.
| Parameter | Optimal Concentration (w/v) |
| Glucose | 2.86% |
| Peptone | 0.78% |
| Yeast Extract | 0.35% |
Solvent-Based Extraction Methodologies
Once the fermentation is complete, the next step is to extract the xyloketal compounds from the culture broth and fungal mycelium. Solvent-based extraction is the most common method used for this purpose. The choice of solvent is crucial and is based on the polarity of the target compounds.
For the extraction of xyloketals, ethyl acetate (B1210297) is a widely used and effective solvent. The fermentation broth is typically partitioned with ethyl acetate, which selectively dissolves the xyloketal compounds, separating them from the more polar components of the broth. This process results in a crude extract that is enriched with xyloketals, including this compound. This crude extract then serves as the starting material for the subsequent purification steps.
Chromatographic Purification Protocols for this compound
The crude extract obtained from the solvent extraction contains a mixture of xyloketals and other fungal metabolites. To isolate pure this compound, a series of chromatographic techniques are employed. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
The purification of xyloketals from the crude extract of Xylaria sp. 2508 typically begins with silica (B1680970) gel column chromatography . The crude extract is loaded onto a column packed with silica gel, and a mobile phase, consisting of a gradient of solvents with increasing polarity, is passed through the column. A common solvent system used for this purpose is a gradient of petroleum ether to ethyl acetate. researchgate.net This initial step separates the compounds based on their polarity, resulting in several fractions.
The fractions containing the xyloketal compounds are then further purified, often using semi-preparative High-Performance Liquid Chromatography (HPLC) . This technique offers higher resolution and is capable of separating structurally similar compounds. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile and water. By carefully controlling the composition of the mobile phase, pure this compound can be isolated from the other xyloketal variants and any remaining impurities. The purity of the final compound is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the purification of this compound from the complex fungal extract. This advanced chromatographic method offers high resolution and efficiency, which is essential for separating structurally similar compounds like the various xyloketal analogues.
In the context of natural product isolation, preparative and semi-preparative HPLC are employed in the final stages of purification. After initial fractionation of the crude extract by methods such as column chromatography, the fractions containing xyloketals are subjected to HPLC. A typical HPLC setup for this purpose would involve a reversed-phase column, often a C18 column, which separates compounds based on their hydrophobicity.
The separation is achieved by using a mobile phase, typically a mixture of solvents like acetonitrile and water, often with a gradient elution. In a gradient elution, the composition of the mobile phase is changed over time to effectively separate a wide range of compounds with varying polarities. The specific gradient profile, flow rate, and detection wavelength are optimized to achieve the best possible separation of this compound from other closely related xyloketals and impurities. While the precise parameters used for the isolation of this compound are not extensively detailed in publicly available literature, the general principles of HPLC for natural product purification are well-established.
Table 1: Illustrative HPLC Parameters for Natural Product Separation
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid) |
| Elution Mode | Gradient |
| Flow Rate | 2-5 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | Variable, dependent on sample concentration and column size |
This table represents typical parameters and would be specifically optimized for the isolation of this compound.
Other Advanced Separation Techniques
Beyond standard HPLC, a suite of other advanced separation techniques is often integral to the successful isolation of a pure natural product like this compound. These methods are typically used in conjunction with each other to handle the complexity of the initial fungal extract.
Column Chromatography: This is a fundamental and widely used preparative technique for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a solid stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Gradient elution, where the polarity of the mobile phase is gradually increased, is commonly used to separate the various components of the extract into different fractions.
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used throughout the isolation process. It is used to monitor the progress of the separation in column chromatography and to identify the fractions that contain the desired compound. By comparing the retention factor (Rf) of the spots on the TLC plate with that of a reference standard (if available), researchers can quickly assess the composition of each fraction.
Solid-Phase Extraction (SPE): SPE is another valuable technique for sample clean-up and pre-concentration before HPLC analysis. It can be used to remove interfering substances from the crude extract or to enrich the concentration of the xyloketals, leading to a more efficient final purification by HPLC.
The combination of these chromatographic techniques, from initial fractionation by column chromatography to the high-resolution power of preparative HPLC, is crucial for obtaining this compound in a pure form, which is a prerequisite for its structural elucidation and subsequent biological activity studies.
Structural Elucidation and Stereochemical Characterization of Xyloketal J
Spectroscopic Analysis for Xyloketal J Structure Determination
Spectroscopic analysis is fundamental to the structural elucidation of novel natural products. For this compound, mass spectrometry and nuclear magnetic resonance spectroscopy were pivotal in determining its molecular formula and constructing its planar structure.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for mapping the carbon and proton framework of a molecule.
¹H and ¹³C NMR: The ¹H NMR spectrum of a related xyloketal analog, (±)-6a, shows characteristic signals for aromatic protons, methine protons, and methylene (B1212753) protons. nih.gov For instance, signals at δ 12.47 and 11.31 ppm correspond to hydroxyl protons, while methine protons appear at δ 5.51 and 5.35 ppm. nih.gov The ¹³C NMR spectrum for the same analog displays signals for carbonyl carbons, aromatic carbons, and aliphatic carbons, such as those at δ 171.14, 161.24, and down to 22.39 ppm. nih.gov While specific data for this compound is not detailed in the provided results, the analysis of similar xyloketal compounds provides a reference for the types of signals expected. nih.gov
COSY (Correlation Spectroscopy): COSY experiments establish proton-proton couplings within a molecule. sdsu.eduemerypharma.com For instance, in related structures, COSY correlations would reveal the connectivity between adjacent protons in the pyran rings and any side chains. nih.gov This technique is crucial for assembling molecular fragments based on their spin systems. github.io
Interactive NMR Data Table for a Xyloketal Analog ((±)-6a)
This table presents the ¹H and ¹³C NMR data for (±)-6a, a compound with a similar xyloketal framework. nih.gov
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 2 | 97.55 | 5.51 (d, J = 2.4) | H-7 | H-7 |
| 2' | 98.84 | 5.35 (d, J = 2.4) | H-7' | H-7' |
| 4 | 30.89 | 1.87–1.48 (m) | - | H-5 |
| 4' | 30.67 | 1.87–1.48 (m) | - | H-5' |
| 5 | 62.89 | 4.05–3.67 (m) | - | H-4, H-6 |
| 5' | 62.54 | 4.05–3.67 (m) | - | H-4', H-6' |
| 6 | 23.99 | 1.87–1.48 (m) | - | H-5, H-7 |
| 6' | 23.73 | 1.87–1.48 (m) | - | H-5', H-7' |
| 7 | 23.56 | 2.87–2.53 (m) | C-2, C-8, C-9 | H-2, H-6 |
| 7' | 23.39 | 2.87–2.53 (m) | C-2', C-8', C-9' | H-2', H-6' |
| 8 | 101.93 | - | - | - |
| 8' | 98.94 | - | - | - |
| 9 | 150.91 | - | - | - |
| 9' | 156.37 | - | - | - |
| 10 | 94.06 | - | - | - |
| 11 | 161.24 | 11.31 (s) | - | - |
| 12 | 171.14 | 12.47 (s) | - | - |
| 13 | 22.39 | 2.39–2.10 (m) | - | - |
| 13' | 23.32 | 2.39–2.10 (m) | - | - |
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.netrsc.org For this compound, HR-ESI-MS analysis established its molecular formula as C₃₂H₃₈O₆. researchgate.net This information is critical for confirming the number of atoms of each element present in the molecule.
FABMS (Fast Atom Bombardment Mass Spectrometry): In the analysis of related xyloketals, such as xyloketal A, FABMS showed a molecular ion peak that was three times the mass of the partial structure, indicating a molecule composed of three identical subunits. researchgate.net
X-ray Crystallography for Definitive Structural Assignment
While spectroscopic methods provide powerful evidence for a molecule's structure, X-ray crystallography offers the most definitive proof of both connectivity and stereochemistry by mapping the electron density of a single crystal. cam.ac.uk this compound was obtained as colorless, blocky crystals, which were suitable for this analysis. researchgate.netcitycollegekolkata.org The X-ray diffraction data confirmed the structure that had been proposed based on the spectroscopic evidence. researchgate.net For other xyloketals, X-ray analysis has been crucial in confirming the relative configurations of stereocenters and the cis-fusion of the furan (B31954) rings. researchgate.netclockss.org
Stereochemical Analysis and Diastereomeric Considerations in this compound
The complex structure of xyloketals, including this compound, presents significant stereochemical complexity. nih.gov These molecules contain multiple chiral centers, leading to the possibility of several stereoisomers.
Diastereomers: The connection between the pyran and furan rings in xyloketal structures can be either cis or trans. nih.gov Previous studies on natural and synthetic xyloketals have indicated that these rings are typically in a cis orientation. nih.govnih.gov This cis-fusion, combined with other stereocenters, can lead to the formation of different diastereomers, often referred to as syn,syn and syn,anti types. nih.gov In many synthetic preparations of xyloketal derivatives, these diastereomers are formed in approximately a 1:1 ratio and are often difficult to separate chromatographically. nih.gov
Enantiomers: As this compound is a chiral molecule, it can exist as a pair of enantiomers. NMR analysis alone cannot distinguish between enantiomers. nih.gov The isolation of this compound from a natural source suggests that it may exist as a single enantiomer, a common characteristic of natural products. However, without specific optical rotation data or asymmetric synthesis, this cannot be definitively concluded from the provided information.
Biosynthetic Pathways of Xyloketal Compounds and Implications for Xyloketal J
Proposed Biogenetic Routes to the Xyloketal Skeleton
The formation of the characteristic xyloketal skeleton, a core feature of xyloketal J and its analogues, has been a subject of scientific inquiry. Initially, a hybrid biosynthetic pathway involving both polyketide and terpenoid precursors was presumed. rsc.org This proposed route suggested the involvement of a prenylated aromatic polyketide as a key intermediate. rsc.org However, the lack of isolation of such prenylated intermediates from the producing fungal strains has led to the proposal of an alternative biosynthetic pathway. rsc.org
This alternative and more recent hypothesis suggests that the furan-fused chromene skeleton, central to the structure of many xyloketals, is derived from the condensation of two moieties originating from the polyketide pathway. rsc.orgresearchgate.net This route circumvents the need for a terpenoid precursor. The isolation of new compounds, such as simpliketals A–D from Simplicillium sp., which share structural similarities with xyloketals, supports this alternative polyketide-based pathway. rsc.orgresearchgate.net These findings suggest a biosynthetic relationship between these newly discovered compounds and the xyloketal family, providing significant insights into their biogenesis. researchgate.net
The total synthesis of xyloketal analogues has also shed light on their possible biogenic origins. acs.org For instance, the synthesis of demethyl analogues of xyloketals A, B, C, D, and G was achieved through a direct reaction between 3-hydroxymethyl-2-methyl-4,5-dihydrofuran and various phenols, a process that provides clues to the natural formation of these complex molecules. researchgate.net
Enzymatic Transformations in Xyloketal Biosynthesis
The biosynthesis of xyloketals involves a series of sophisticated enzymatic transformations. beilstein-journals.org While the specific enzymes involved in the complete biosynthesis of this compound have not been fully elucidated, studies on related compounds and chemoenzymatic synthesis approaches have provided valuable insights.
A key transformation in the formation of the xyloketal core is the creation of an ortho-quinone methide intermediate. nih.govresearchgate.net Chemoenzymatic strategies have successfully utilized non-heme iron (NHI) dependent monooxygenases, such as ClaD, to perform benzylic hydroxylation of resorcinol (B1680541) precursors. nih.gov This hydroxylation leads to the formation of a benzylic alcohol, which can then spontaneously lose water to form the highly reactive ortho-quinone methide. nih.gov This intermediate can then undergo cycloaddition reactions to build the complex polycyclic structure of xyloketals. nih.govresearchgate.net The use of flavin-dependent monooxygenases (FDMOs) for the hydroxylative dearomatization of resorcinol compounds represents another class of biocatalytic oxidation that is relevant to xyloketal synthesis. nih.gov
These enzymatic reactions, often characterized by their high selectivity and efficiency, are crucial for constructing the specific stereochemistry of the xyloketal molecules. beilstein-journals.orgnih.govresearchgate.net The study of these enzymes not only illuminates the natural biosynthetic pathways but also provides powerful tools for the synthetic production of xyloketals and their derivatives. nih.gov
Investigation of Furan-Fused Chromene Formation Pathways
The 2,3,3a,9a-tetrahydro-4H-furo[2,3-b]chromene skeleton is a recurring structural motif in a rare group of bioactive fungal natural products, including the xyloketals. rsc.orgresearchgate.netjst.go.jp The formation of this furan-fused chromene framework is a critical aspect of xyloketal biosynthesis.
As mentioned previously, the initially proposed polyketide–terpenoid hybrid pathway has been challenged by an alternative route that involves the condensation of two units derived from the polyketide pathway. rsc.org The isolation of new analogues, simpliketals A–D and simplilactones A and B, from Simplicillium sp. AHK071-01 has provided significant evidence for this alternative pathway. rsc.orgresearchgate.netcrystallography.net The structural similarities between these compounds and the xyloketals suggest a common biosynthetic origin for the furan-fused chromene backbone. rsc.orgresearchgate.net This proposed pathway offers a more chemically plausible explanation for the formation of these complex structures without the need for prenylated intermediates. rsc.org
Influence of Fermentation Conditions on this compound Metabolite Profiles
The production of secondary metabolites, such as this compound, by fungi is often highly dependent on the specific fermentation conditions. While direct studies on the optimization of fermentation conditions for this compound production are not extensively documented in the provided context, general principles of microbial fermentation suggest that factors like medium composition, temperature, pH, and aeration can significantly influence the metabolic profile of the producing organism. nih.govbiorxiv.orgnih.gov
For example, studies on other fungi have shown that altering fermentation temperature and packaging conditions can change the diversity of the microbial community and the production of non-volatile metabolites. nih.gov In the context of producing bioactive metabolites, response surface methodology has been employed to optimize fermentation conditions, leading to significantly enhanced production. nih.gov This involves systematically varying factors like glucose concentration, temperature, and inoculum amount to find the optimal settings for metabolite yield. nih.gov
Furthermore, the fermentation of substrates like rice bran with different probiotic strains has been shown to dramatically alter the metabolite profile, increasing the abundance of key nutrients and bioactive compounds. frontiersin.org These examples highlight the critical role that fermentation parameters play in the production of specific metabolites. Therefore, it is highly probable that the yield and profile of this compound and other related metabolites from Xylaria sp. are similarly influenced by the specific conditions of its fermentation.
Synthetic Chemistry of Xyloketal J and Its Analogues
Total Synthesis Approaches to Xyloketal Core Structures
The central challenge in the total synthesis of xyloketals lies in the construction of the congested and stereochemically rich bicyclic ketal moiety. Various research groups have devised distinct strategies to assemble this core structure, often drawing inspiration from proposed biosynthetic pathways.
A notable approach involves the reaction of an ortho-quinone methide with a dihydrofuran derivative through a diastereoselective inverse electron demand Diels-Alder reaction. cdnsciencepub.com This strategy was successfully employed in the total synthesis of (–)-xyloketal D, confirming the absolute stereochemistry of the natural product. The requisite ortho-quinone methide can be generated in situ from an appropriately functionalized Mannich base. cdnsciencepub.com
Another powerful strategy utilizes a boron trifluoride diethyl etherate-promoted electrophilic aromatic substitution as a key step. nih.govacs.org This method has proven effective for the direct synthesis of demethyl analogues of xyloketals A, B, C, D, and G from 3-hydroxymethyl-2-methyl-4,5-dihydrofuran and corresponding phenols. nih.govacs.org This transformation is remarkable for its efficiency, involving a cascade of at least six individual reactions. acs.org
The table below summarizes key total synthesis approaches towards xyloketal core structures.
| Target Compound/Analogue | Key Strategy | Precursors | Reference |
| (–)-Xyloketal D | Inverse electron demand Diels-Alder reaction | Ortho-quinone methide and (4R)- or (4S)-4,5-dihydro-2,4-dimethylfuran | cdnsciencepub.com |
| Demethyl analogues of Xyloketals A, B, C, D, and G | Boron trifluoride diethyl etherate-promoted electrophilic aromatic substitution | 3-Hydroxymethyl-2-methyl-4,5-dihydrofuran and various phenols | nih.govacs.org |
| (+)-Xyloketal B | Chemoenzymatic strategy involving biocatalytic benzylic hydroxylation and [4+2] cycloaddition | Resorcinol (B1680541) precursor and a chiral dienophile | researchgate.net |
| (–)-Xyloketal F | Triple condensation reaction | Phloroglucinol (B13840) and an unsaturated carbonyl compound | researchgate.net |
| (±)-Xyloketal D | Cycloaddition of an ortho-quinone methide and a dihydrofuran | 2,4-Dihydroxyacetophenone, formaldehyde (B43269), and morpholine (B109124) to form a Mannich base precursor to the ortho-quinone methide | researchgate.net |
Key Synthetic Transformations
Cycloaddition Reactions: The inverse electron demand Diels-Alder reaction between an electron-rich dienophile (a dihydrofuran) and an electron-poor diene (an ortho-quinone methide) has been a highly effective method for constructing the bicyclic ketal system. nih.govcdnsciencepub.com This pericyclic reaction allows for the stereocontrolled formation of multiple carbon-carbon and carbon-oxygen bonds in a single step. A chemoenzymatic strategy has also utilized a [4+2] cycloaddition to capture a biocatalytically generated ortho-quinone methide intermediate, leading to the stereoselective synthesis of a key intermediate for (+)-xyloketal B. researchgate.net
Michael Addition: Michael addition reactions have also been explored for the formation of key bonds in the xyloketal structure. For instance, a Michael addition-alkylation reaction of α-bromochalcones and 5,5-dimethylcyclohexane-1,3-dione (B117516) has been used to synthesize annulated 2-acyl-2,3-dihydrofuran derivatives, which are structurally related to components of the xyloketal framework. researchgate.net
Electrophilic Aromatic Substitution: As previously mentioned, the boron trifluoride diethyl etherate-promoted electrophilic aromatic substitution reaction is a powerful tool for coupling the dihydrofuran component with the phenolic core. nih.govacs.org This reaction proceeds with high efficiency and has been used to generate a series of xyloketal analogues. nih.gov The synthesis of a derivative of xyloketal B, C53N, also employed an electrophilic aromatic substitution with phloroglucinol carboxylic acid. dovepress.com
Mannich Reaction: The Mannich reaction has been utilized to prepare precursors for the generation of ortho-quinone methides. For example, the reaction of 2,4-dihydroxyacetophenone, formaldehyde, and morpholine yields a Mannich base that can be converted to the reactive ortho-quinone methide. cdnsciencepub.com Furthermore, a one-pot Mannich reaction of xyloketal B, formaldehyde, and primary or secondary amines has been used to synthesize novel derivatives bearing an 1,3-oxazine moiety or C-13 substituted amines. nih.govmdpi.com
Chemoenzymatic Synthesis Strategies
The quest for more efficient and stereoselective syntheses has led to the exploration of chemoenzymatic approaches. These strategies leverage the high selectivity of enzymes for key transformations within a synthetic sequence.
A significant breakthrough in this area was the development of a chemoenzymatic total synthesis of (+)-xyloketal B. researchgate.net This approach utilizes a biocatalytic benzylic hydroxylation to generate an ortho-quinone methide intermediate, which is then trapped in a [4+2] cycloaddition. researchgate.net This method provides access to the natural product in an enantiomerically pure form. The use of enzymes like non-heme iron (NHI) dependent monooxygenases has been central to these strategies, enabling selective C-H hydroxylation under mild conditions. nih.govacs.org This chemoenzymatic approach is modular, allowing for the potential generation of various analogues. nih.gov
Regio- and Stereoselective Synthesis Challenges
The synthesis of xyloketals is fraught with challenges related to regioselectivity and stereoselectivity. The presence of multiple reactive sites on the phenolic core and the numerous stereocenters in the bicyclic ketal system demand precise control over reaction outcomes.
Regioselectivity: In reactions involving electrophilic aromatic substitution on the phenolic ring, controlling the position of substitution is crucial. The inherent directing effects of the hydroxyl groups on the phenol (B47542) must be carefully considered and often manipulated to achieve the desired regiochemical outcome. nih.gov Similarly, in the synthesis of derivatives, selective functionalization at specific positions on the xyloketal scaffold is a significant challenge. nih.gov
Stereoselectivity: The xyloketal core contains several stereogenic centers, and the control of their relative and absolute configurations is a primary synthetic hurdle. nih.gov In cycloaddition reactions, achieving high diastereoselectivity is essential for establishing the correct stereochemistry of the bicyclic ketal. cdnsciencepub.com While natural xyloketals often exist as a single enantiomer, many synthetic routes initially produce racemic mixtures, requiring subsequent resolution or the development of asymmetric methodologies. nih.govnih.gov The cis-fusion of the two rings in the bicyclic ketal is a common feature that synthetic strategies aim to replicate. nih.govresearchgate.net The development of enantioselective syntheses, such as the chemoenzymatic approach to (+)-xyloketal B, represents a major advance in overcoming these stereochemical challenges. researchgate.net
Preparation of Xyloketal J Analogues and Derivatives
The synthesis of analogues and derivatives of xyloketals is crucial for exploring structure-activity relationships (SAR) and optimizing their biological properties. Various strategies have been employed to modify the core xyloketal structure.
A straightforward approach to generating analogues involves utilizing different phenolic starting materials in the electrophilic aromatic substitution reaction. nih.govacs.org This allows for the variation of substituents on the aromatic ring. For example, a series of demethyl analogues of xyloketals A, B, C, D, and G have been prepared in this manner. nih.gov
Derivatization of the existing xyloketal scaffold is another common strategy. For instance, novel amide and benzoxazine (B1645224) derivatives have been synthesized from xyloketal B through condensation and Mannich reactions, respectively. nih.govmdpi.com These modifications aim to improve properties such as solubility and biological activity. nih.gov The synthesis of C53N, a diethylamine (B46881) salt of a xyloketal derivative, was designed to enhance water solubility. dovepress.com The creation of these derivatives has led to compounds with potent neuroprotective and antioxidative activities. dovepress.comnih.gov
The table below provides examples of prepared xyloketal analogues and derivatives.
| Parent Compound | Modification Strategy | Resulting Derivative/Analogue | Reference |
| Xyloketal A, B, C, D, G | Variation of phenolic precursor in electrophilic aromatic substitution | Demethyl analogues | nih.govacs.org |
| Xyloketal B | Condensation reaction with amines | Amide derivatives | nih.govmdpi.com |
| Xyloketal B | One-pot Mannich reaction with formaldehyde and amines | Benzoxazine and C-13 substituted amine derivatives | nih.govmdpi.com |
| Xyloketal B Analogue | Electrophilic aromatic substitution with phloroglucinol carboxylic acid and salt formation | C53N (diethylamine salt) | dovepress.com |
| Xyloketal B | Design and synthesis of novel derivatives | 39 new xyloketal derivatives | nih.gov |
Chemical Modifications and Derivatization Strategies of Xyloketal J
Rational Design of Xyloketal J Derivatives for Enhanced Biological Activity
Rational drug design is a strategic approach that utilizes the understanding of a biological target's structure and mechanism to create molecules with specific, desired properties. longdom.org In the context of this compound, this involves designing derivatives with the aim of augmenting their inherent biological activities, such as neuroprotective and antioxidant effects. nih.govdovepress.com The unique bicyclic acetal (B89532) moieties fused to the aromatic core of xyloketals provide a versatile scaffold that can be readily modified to improve and expand their activity. dovepress.comresearchgate.net
The design of xyloketal derivatives often focuses on several key strategies:
Modification of the Aromatic Ring: Introducing or altering substituents on the aromatic ring can significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. nih.govmdpi.com
Expansion of the Tetrahydrofuran (B95107) Ring: Transforming the five-membered tetrahydrofuran ring into a six-membered tetrahydropyran (B127337) ring is another explored modification to assess the impact on bioactivity. nih.gov
Introduction of New Functional Groups: The addition of various functional groups can enhance properties such as solubility, bioavailability, and binding affinity to target proteins. mdpi.com
For instance, molecular docking studies have been employed to simulate the interaction between xyloketal derivatives and target proteins, such as the mutant huntingtin (mHtt) protein implicated in Huntington's disease. dovepress.com These in silico analyses help in predicting which modifications are likely to result in more stable and effective binding, guiding the synthesis of new compounds. dovepress.com One study indicated that a xyloketal derivative could bind to specific residues of the mHtt protein, forming a stable complex that could potentially prevent the formation of harmful protein aggregates. dovepress.com
A series of novel xyloketal derivatives were designed and synthesized to evaluate their vasorelaxing and angiogenic activities. acs.orgnih.gov Many of these compounds demonstrated concentration-dependent vasorelaxation and some exhibited stronger angiogenic activities than the parent compound. acs.orgnih.gov These findings underscore the potential of rationally designed xyloketal derivatives in the context of cardiovascular diseases. acs.orgnih.gov
Introduction of Functional Groups for Modulating Bioactivity
The introduction of specific functional groups onto the xyloketal scaffold is a key strategy for modulating its biological activity. mdpi.com A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. peter-ertl.com By adding or modifying these groups, researchers can fine-tune the pharmacological profile of xyloketal derivatives. mdpi.com
Key functional groups and their intended effects include:
Amino Groups: Introducing amino groups can improve water solubility, a crucial factor for clinical development, and can serve as a handle for further derivatization. mdpi.com For example, the introduction of amino groups at the C-12 or C-13 position of the xyloketal structure has been explored to enhance solubility and bioactivity. mdpi.com
Amide Groups: The formation of amide derivatives is a common strategy in medicinal chemistry to create more stable compounds and to explore interactions with biological targets through hydrogen bonding. nih.gov
1,3-Oxazine Moiety: The creation of derivatives bearing a 1,3-oxazine moiety has led to compounds with enhanced protective activities against oxidative stress in human umbilical vein endothelial cells (HUVECs). mdpi.com
Structure-activity relationship (SAR) analyses have revealed that substituents at the C-12 or C-13 position of the aromatic ring are crucial for the antioxidative effect of xyloketal B, a closely related compound. mdpi.com This knowledge guides the introduction of functional groups at these positions in this compound and other analogues. Although many synthetic xyloketals are produced as mixtures of stereoisomers which can be difficult to separate, the biological screening of these mixtures can still provide valuable SAR data. mdpi.com
Synthetic Methodologies for this compound Derivatization
The synthesis of xyloketal derivatives employs a variety of organic reactions to modify the core structure. These methodologies are chosen for their efficiency and ability to introduce the desired chemical diversity.
Condensation reactions are a fundamental tool in the derivatization of xyloketals. nih.gov This type of reaction involves the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org
A notable application is the synthesis of new xyloketal amides. nih.gov This is achieved through a condensation reaction between a xyloketal carboxylic acid precursor and various amines. nih.gov Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and N,N-diisopropylethylamine (DIEA) are often used to facilitate this transformation. nih.gov This method allows for the creation of a library of amide derivatives with diverse substituents, which can then be screened for biological activity. nih.gov
The Mannich reaction is a three-component condensation that involves an amine, formaldehyde (B43269), and a compound with an acidic proton, such as the aromatic ring of this compound. wikipedia.orgbuchler-gmbh.com This reaction is a powerful method for introducing aminomethyl groups. wikipedia.orgbuchler-gmbh.com
In the context of xyloketal derivatization, the Mannich reaction has been ingeniously used in a one-pot synthesis. mdpi.comnih.gov By reacting xyloketal B (a precursor or analogue to J) with formaldehyde and various primary amines, a series of novel derivatives containing a 1,3-oxazine moiety were created. mdpi.comnih.gov When secondary amines are used instead of primary amines, the reaction yields C-13 substituted amine derivatives. mdpi.comnih.gov This demonstrates the versatility of the Mannich reaction in generating structural diversity from a common xyloketal core. mdpi.comnih.gov The reaction proceeds through the formation of an electrophilic iminium ion (Schiff base) from the amine and formaldehyde, which then reacts with the electron-rich aromatic ring of the xyloketal. wikipedia.org
Acylation is the process of introducing an acyl group (R-C=O) into a molecule. libretexts.org This strategy is widely used to modify functional groups like alcohols, phenols, and amines. scribd.com In the derivatization of this compound, acylation can be used to introduce a variety of substituents, thereby altering the compound's lipophilicity, stability, and biological activity.
While direct acylation examples for this compound are less specifically detailed in the provided context, the general principles of acylation are highly relevant. For instance, Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring, a key structural feature of xyloketals. citycollegekolkata.org This reaction typically uses an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. citycollegekolkata.org Such strategies could be employed to introduce keto-functionalities onto the aromatic core of this compound, creating precursors for further elaboration. The conversion of ortho-hydroxybenzylamines, which can be formed via Mannich reactions, into diacetylated compounds through refluxing in acetic anhydride also highlights an acylation process relevant to xyloketal chemistry. rsc.org
Structure Activity Relationship Sar Studies of Xyloketal J Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
There is no available information in the searched scientific literature regarding the application of Quantitative Structure-Activity Relationship (QSAR) modeling to xyloketal J analogues. QSAR studies depend on a dataset of structurally related compounds with measured biological activities to derive a mathematical model that correlates chemical structure with activity. excli.denih.gov Due to the limited biological testing of this compound, such a dataset does not appear to have been established.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
No studies applying Comparative Molecular Similarity Indices Analysis (CoMSIA) specifically to this compound analogues were found in the reviewed sources. CoMSIA is a 3D-QSAR technique that evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules to predict their activity. nih.govresearchgate.net This type of analysis has been successfully applied to analogues of xyloketal B to elucidate key structural features for their protective effects in human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net However, a similar investigation for this compound has not been published.
Identification of Pharmacophores and Key Structural Features for Bioactivity
The identification of specific pharmacophores and key structural features for the bioactivity of this compound is not documented. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comlilab-ecust.cn While the general xyloketal framework is known, the specific substituents and their arrangement on this compound that would be critical for any potential bioactivity have not been determined through pharmacophore modeling or detailed SAR analysis.
Advanced Analytical Techniques for Xyloketal J Research
Chromatographic Method Development for Purity and Quantification
The initial isolation and purification of Xyloketal J from the ethyl acetate (B1210297) extract of the fungal fermentation broth were achieved using silica (B1680970) gel column chromatography. acs.org This foundational chromatographic technique is essential for separating the compound from a complex mixture of other metabolites.
For the purposes of purity assessment and precise quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net While a specific, validated HPLC method exclusively for this compound has not been detailed in the primary literature, methods developed for its close analogues from the same fungal source provide a robust framework. For instance, a sensitive and specific reversed-phase HPLC (RP-HPLC) method with UV detection was developed and validated for Xyloketal B, another major metabolite from Xylaria sp. (#2508). researchgate.netsfu.ca Such a method is directly applicable for the analysis of this compound, given their structural similarities. The development process involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to ensure adequate separation from impurities and achieve desired sensitivity. sfu.cabenthamopen.com
A representative HPLC method, based on the validated analysis of the closely related Xyloketal B, would involve a C18 stationary phase and an isocratic or gradient mobile phase of methanol, acetonitrile, and water. researchgate.netsfu.ca UV detection is suitable due to the presence of a chromophore in the benzofuran (B130515) structure of the molecule. acs.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Methanol, Acetonitrile, Water mixtures |
| Detection | UV-Vis / Diode-Array Detector (DAD) |
| Purpose | Purity assessment, Quantification |
Spectroscopic Techniques for Isomer Differentiation and Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of new chemical entities like this compound and for differentiating them from their isomers.
Mass Spectrometry (MS): High-Resolution Electron Impact Mass Spectrometry (HREIMS) was fundamental in determining the molecular formula of this compound. The analysis yielded a molecular ion [M]+ peak at m/z 518.2646, which corresponds to the calculated value for the molecular formula C₃₂H₃₈O₆ (518.2663), confirming the elemental composition of the compound. acs.org This technique provides the initial, crucial piece of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for the complete structural characterization of this compound was Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of atoms within the molecule. The unique set of chemical shifts and coupling constants serves as a distinct fingerprint for this compound, enabling its differentiation from other xyloketals and potential isomers. acs.org The structure was established as a derivative of a substituted dihydrobenzofuran. acs.orgcitycollegekolkata.org
The detailed ¹H and ¹³C NMR spectral data are critical for confirming the identity of this compound.
| Technique | Information Obtained | Reference |
|---|---|---|
| HREIMS | Determination of Molecular Formula (C₃₂H₃₈O₆) | acs.org |
| ¹H NMR | Provides information on the proton environment and count | acs.org |
| ¹³C NMR | Provides information on the carbon skeleton | acs.org |
| 2D NMR (COSY, HMBC) | Determines the connectivity of the molecular structure | acs.org |
Bioanalytical Approaches in Complex Biological Matrices
Bioanalytical methods are essential for studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound. These approaches involve the quantification of the target analyte in complex biological matrices such as plasma, urine, or tissue homogenates.
Currently, there are no published studies detailing the development or application of bioanalytical methods specifically for this compound. Research on this particular compound has focused on its isolation and structural characterization, and it was noted that low yields precluded extensive bioactivity studies.
However, the strategies for developing such methods can be inferred from work on its analogues. For Xyloketal B, a validated HPLC-UV method was successfully applied to a preclinical pharmacokinetic study in rat plasma. sfu.ca This method involved a liquid-liquid extraction step to isolate the analyte from the plasma matrix, followed by chromatographic separation and quantification. researchgate.netsfu.ca
For future bioanalytical studies of this compound, a similar approach would be anticipated. A method based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would likely be the preferred platform. LC-MS/MS offers superior sensitivity and selectivity compared to UV detection, which is critical for measuring the typically low concentrations of a compound and its metabolites in biological samples. The development of such a method would require careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection parameters.
Future Research Directions for Xyloketal J
Exploration of Undiscovered Xyloketal J Bioactivities
To date, the biological activity profile of this compound is exceptionally limited. Initial screenings have indicated a lack of antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Sarcina lutea at a concentration of 50 µg/mL. However, these preliminary findings barely scratch the surface of its potential pharmacological properties. A significant hurdle in the comprehensive evaluation of this compound has been the low yields obtained from its natural source, which has impeded further bioactivity studies.
Future research should prioritize the exploration of a wide range of biological activities. Given the neuroprotective, cardioprotective, and anti-inflammatory properties observed in other xyloketal analogs, it is plausible that this compound may exhibit similar or entirely novel therapeutic effects. A systematic investigation into its potential as an anticancer, antiviral, antioxidant, or immunomodulatory agent is warranted. High-throughput screening methodologies could be employed to efficiently assess its activity against a broad spectrum of molecular targets and disease models, provided a sufficient supply of the compound can be secured.
| Tested Activity | Organisms | Concentration | Result |
| Antibacterial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Sarcina lutea | 50 µg/mL | No effect |
This table summarizes the known, limited bioactivity testing of this compound.
Development of Novel Synthetic Routes for Stereospecific this compound Production
A critical bottleneck in the study of this compound is its limited availability from natural sources. To overcome this, the development of efficient and stereospecific synthetic routes is of paramount importance. While synthetic strategies have been successfully devised for other members of the xyloketal family, such as Xyloketal A and B, no specific total synthesis of this compound has been reported in the scientific literature.
Future synthetic endeavors should focus on the development of a robust and scalable total synthesis of this compound. This would not only provide the necessary quantities for in-depth biological evaluation but also allow for the creation of novel analogs with potentially enhanced activity or improved pharmacokinetic properties. Key challenges will likely involve the stereocontrolled construction of its unique molecular architecture. The exploration of innovative synthetic methodologies, including asymmetric catalysis and novel cyclization strategies, will be crucial in achieving these goals.
Advanced Mechanistic Elucidation of this compound Cellular Pathways
Assuming novel bioactivities for this compound are identified, the subsequent and essential step will be to elucidate the underlying molecular mechanisms of action. Currently, there is no published research detailing the cellular pathways modulated by this compound. Understanding how this compound interacts with cellular components is fundamental to its development as a potential therapeutic agent.
Future research in this area should employ a combination of biochemical, molecular, and cellular biology techniques to identify the direct molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and transcriptomics can be utilized to pinpoint binding partners and downstream signaling cascades. Elucidating these pathways will not only provide a deeper understanding of the compound's biological effects but also inform the design of more potent and selective derivatives.
Bioengineering Strategies for Enhanced Xyloketal Production
Given the challenges associated with the natural yield of this compound, bioengineering presents a promising avenue for sustainable and large-scale production. The producing organism, Xylaria sp., could be subjected to metabolic engineering strategies to enhance the biosynthesis of this compound.
Future research should focus on identifying and characterizing the biosynthetic gene cluster responsible for xyloketal production in Xylaria sp.. Once identified, these genes could be overexpressed in the native host or heterologously expressed in a more genetically tractable organism, such as Saccharomyces cerevisiae or Escherichia coli. This approach would enable the optimization of fermentation conditions and genetic modifications to significantly increase the production titer of this compound, thereby providing a reliable and scalable supply for further research and development.
Application of Computational Chemistry in this compound Design and Optimization
Computational chemistry offers powerful tools for accelerating the drug discovery and development process. To date, there are no specific computational studies focused on this compound. The application of molecular modeling techniques could provide valuable insights into its structure-activity relationships and guide the design of novel analogs.
Future research should leverage computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. These methods can be used to predict the binding affinity of this compound to various biological targets, understand its conformational dynamics, and identify key structural features responsible for its activity. This in silico analysis can prioritize the synthesis of new derivatives with improved potency and selectivity, thereby streamlining the optimization process and reducing the reliance on extensive and costly experimental screening.
Q & A
Q. What are the established synthetic routes for xyloketal J, and how can researchers ensure reproducibility?
this compound can be synthesized via reduction of 3,4-dihydro-2H-pyran-5-carboxylate followed by electrophilic aromatic substitution with phloroglucinol carboxylic acid to yield intermediates like C53, which is then modified into water-soluble derivatives (e.g., diethylamine salts such as C53N) . To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst) and purification steps (HPLC, column chromatography).
- Provide spectral data (¹H/¹³C NMR, HRMS) for structural validation .
- Include detailed protocols for salt formation to improve solubility, as seen in derivative synthesis .
Q. What analytical techniques are critical for characterizing this compound’s structural purity and stability?
Key methods include:
- Chromatography : HPLC for purity assessment (>95% purity threshold) .
- Spectroscopy : NMR to confirm stereochemistry and functional groups; FT-IR for bond vibration analysis.
- Mass spectrometry : HRMS to verify molecular weight and fragmentation patterns .
- Stability testing : Accelerated degradation studies under varying pH/temperature to identify decomposition products .
Q. How should researchers design in vitro bioactivity screens for this compound?
- Use cell lines relevant to the compound’s purported targets (e.g., oxidative stress or inflammation models).
- Include positive controls (e.g., N-acetylcysteine for antioxidant assays) and dose-response curves (0.1–100 µM range) .
- Validate results with orthogonal assays (e.g., fluorescence-based ROS detection and ELISA for cytokine profiling) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action across studies be resolved?
- Conduct systematic reviews to identify variables (e.g., cell type, incubation time, solvent used) that may explain discrepancies .
- Perform sensitivity analyses to test if outcomes persist across statistical models (e.g., ANOVA vs. non-parametric tests) .
- Use knockdown/overexpression models (e.g., siRNA for proposed targets like Nrf2) to isolate pathways .
Q. What strategies optimize this compound’s bioavailability in preclinical models?
- Employ prodrug design (e.g., esterification of hydroxyl groups) to enhance membrane permeability .
- Use nanocarriers (liposomes, polymeric nanoparticles) for targeted delivery, with in vivo pharmacokinetic tracking via LC-MS/MS .
- Compare administration routes (oral vs. intraperitoneal) using AUC calculations from plasma concentration-time curves .
Q. How do computational methods improve understanding of this compound’s structure-activity relationships?
- Apply molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities for targets like KEAP1 or NF-κB .
- Perform MD simulations (GROMACS) to assess conformational stability in lipid bilayers .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of protein binding sites) .
Q. What statistical approaches are recommended for cross-study validation of this compound’s bioactivity?
- Use meta-analysis to aggregate effect sizes (Hedges’ g) from independent studies, accounting for heterogeneity via random-effects models .
- Apply Bayesian frameworks to update probability distributions of efficacy as new data emerge .
- Address publication bias with funnel plots and Egger’s regression .
Methodological Considerations
- Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews to map biases and confounders .
- Experimental Reproducibility : Adhere to journal standards for reporting methods (e.g., Beilstein Journal’s requirements for compound characterization) .
- Ethical Compliance : For in vivo studies, detail animal welfare protocols (e.g., ARRIVE guidelines) and obtain institutional approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
